molecular formula C22H24N2O B464556 1-Methyl-2'-phenyl-1',10'b-dihydrospiro(cyclohexane-3,5'-pyrazolo[1,5-c][1,3]benzoxazine) CAS No. 351419-56-2

1-Methyl-2'-phenyl-1',10'b-dihydrospiro(cyclohexane-3,5'-pyrazolo[1,5-c][1,3]benzoxazine)

Cat. No.: B464556
CAS No.: 351419-56-2
M. Wt: 332.4g/mol
InChI Key: NTDBRNJTVVMTAD-UHFFFAOYSA-N
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Description

1-Methyl-2’-phenyl-1’,10’b-dihydrospiro(cyclohexane-3,5’-pyrazolo[1,5-c][1,3]benzoxazine) is a complex organic compound characterized by its unique spiro structure, which involves a cyclohexane ring fused to a pyrazolo[1,5-c][1,3]benzoxazine moiety

Preparation Methods

The synthesis of 1-Methyl-2’-phenyl-1’,10’b-dihydrospiro(cyclohexane-3,5’-pyrazolo[1,5-c][1,3]benzoxazine) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of advanced techniques such as continuous flow chemistry .

Chemical Reactions Analysis

1-Methyl-2’-phenyl-1’,10’b-dihydrospiro(cyclohexane-3,5’-pyrazolo[1,5-c][1,3]benzoxazine) can undergo various chemical reactions, including:

Scientific Research Applications

1-Methyl-2’-phenyl-1’,10’b-dihydrospiro(cyclohexane-3,5’-pyrazolo[1,5-c][1,3]benzoxazine) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2’-phenyl-1’,10’b-dihydrospiro(cyclohexane-3,5’-pyrazolo[1,5-c][1,3]benzoxazine) involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

1-Methyl-2’-phenyl-1’,10’b-dihydrospiro(cyclohexane-3,5’-pyrazolo[1,5-c][1,3]benzoxazine) can be compared with other spiro compounds, such as:

Properties

IUPAC Name

3'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-16-8-7-13-22(15-16)24-20(18-11-5-6-12-21(18)25-22)14-19(23-24)17-9-3-2-4-10-17/h2-6,9-12,16,20H,7-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDBRNJTVVMTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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